1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the prop-2-en-1-one moiety. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine intermediate.
Addition of the Prop-2-en-1-one Moiety: This final step can be accomplished through aldol condensation or similar reactions, where the pyrrolidine derivative reacts with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to alcohols or alkanes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The fluorophenyl group can enhance binding affinity to specific receptors, while the pyrrolidine ring may influence the compound’s pharmacokinetics and dynamics. The prop-2-en-1-one moiety can participate in covalent bonding with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
- 1-[2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
- 1-[2-[(2-Bromophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
- 1-[2-[(2-Methylphenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
Comparison: Compared to its analogs, 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it a valuable molecule in drug development and other applications.
Properties
IUPAC Name |
1-[2-[(2-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-3-14(18)17-10-6-9-15(17,2)11-12-7-4-5-8-13(12)16/h3-5,7-8H,1,6,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHRJUJQECUELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C=C)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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